Methyl 2-chloro-5-iodo-4-methoxybenzoate
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Overview
Description
Methyl 2-chloro-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid and features a unique combination of chlorine, iodine, and methoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate typically involves the iodination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Methyl 4-methoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the compound can undergo reduction reactions to remove halogens.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Methyl 2-chloro-5-iodo-4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-iodo-4-methoxybenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of halogens and the methoxy group. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-iodobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 2-chloro-4-methoxybenzoate:
Methyl 5-iodo-2-methoxybenzoate: Lacks the chlorine atom, influencing its chemical behavior.
Uniqueness
Methyl 2-chloro-5-iodo-4-methoxybenzoate is unique due to the combination of chlorine, iodine, and methoxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C9H8ClIO3 |
---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
methyl 2-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
YCGKRTUYDQCMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Origin of Product |
United States |
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